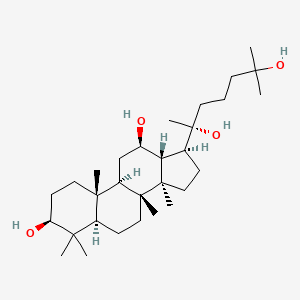

25-Hydroxyprotopanaxadiol

Descripción

Contextualization within Dammarane-Type Triterpenoid (B12794562) and Ginsenoside Research

25(R)-Hydroxyprotopanaxadiol, also known as 20(R)-dammarane-3β,12β,20,25-tetrol, is a dammarane-type triterpenoid saponin (B1150181). nih.govkoreascience.kr These saponins (B1172615) are a major class of bioactive compounds found in plants of the Panax genus, commonly known as ginseng. nih.govresearchgate.net The fundamental structure of these compounds is the dammarane (B1241002) skeleton, a tetracyclic triterpene. nih.govresearchgate.net

Ginsenosides (B1230088), the primary active components of ginseng, are glycosides of these triterpenoid aglycones. nih.govresearchgate.net This means they consist of a non-sugar part (the aglycone) and one or more sugar moieties attached. 25(R)-Hydroxyprotopanaxadiol is considered a ginsenoside and is specifically an aglycone, meaning it is a core structure without the sugar attachments. koreascience.krmdpi.com It is a derivative of protopanaxadiol (B1677965) (PPD), one of the main sapogenins of ginsenosides. mdpi.commdpi.com The position and number of hydroxyl (-OH) groups on the dammarane skeleton, along with the number and type of sugar moieties, are key factors that influence the biological activities of ginsenosides. researchgate.net

Significance of 25(R)-Hydroxyprotopanaxadiol as a Target for Bioactive Compound Investigation

The significance of 25(R)-Hydroxyprotopanaxadiol in scientific research stems from its promising pharmacological activities, particularly its potent anti-tumor effects. researchgate.netbohrium.com It has been isolated from the fruits of Panax ginseng and has demonstrated considerable anticancer activity against a variety of human cancer cell lines. nih.govkoreascience.kr Research has shown its ability to inhibit cancer cell proliferation and induce apoptosis (programmed cell death) in various cancer types. koreascience.krresearchgate.net

Studies have indicated that 25(R)-Hydroxyprotopanaxadiol can be more potent than some other well-known ginsenosides. mdpi.com Its relatively favorable pharmacokinetic properties, including rapid absorption and distribution, further enhance its potential as a therapeutic agent. nih.gov The unique structural features of 25(R)-Hydroxyprotopanaxadiol, particularly the hydroxyl group at the C-25 position, are believed to be crucial for its bioactivity, making it a focal point for the development of new anticancer agents. bohrium.com

Table 1: Investigated Bioactive Properties of 25(R)-Hydroxyprotopanaxadiol

| Bioactive Property | Investigated Cancer Cell Lines | Key Findings |

|---|---|---|

| Anticancer | Gastric, Pancreatic, Lung, Prostate, Breast | Induces apoptosis and inhibits cell growth. researchgate.netsci-hub.se |

| Cardioprotective | Rat atria | Ameliorates angiotensin II-induced dysregulation of connexin 40 and 43. sci-hub.senih.gov |

| Antiviral | Not specified | General antiviral activities have been noted. chemfaces.com |

| Antimicrobial | Not specified | General antimicrobial activities have been noted. chemfaces.com |

Overview of Current Academic Research Trajectories and Identified Gaps

Current research on 25(R)-Hydroxyprotopanaxadiol is multifaceted, focusing on several key areas. A major trajectory involves the synthesis of novel derivatives to enhance its therapeutic potential. bohrium.comresearchgate.net By modifying its chemical structure, scientists aim to improve its water solubility, bioavailability, and anticancer efficacy while reducing potential toxicity. bohrium.comfrontiersin.org Another significant research direction is the elucidation of the molecular mechanisms underlying its anticancer effects, with studies investigating its impact on various signaling pathways involved in cell proliferation and apoptosis. koreascience.krfrontiersin.org

Despite the promising findings, several research gaps remain. While numerous in vitro studies have demonstrated its anticancer activity, more extensive in vivo studies in animal models are needed to validate these findings and to understand its effects in a whole-organism context. nih.govbohrium.com Further investigation into its other potential pharmacological activities, such as its cardioprotective and neuroprotective effects, is also warranted. mdpi.comsci-hub.se A comprehensive understanding of its metabolic pathways and long-term effects is another area that requires more in-depth research to facilitate its potential clinical application. nih.gov

Table 2: Current Research Trajectories and Identified Gaps for 25(R)-Hydroxyprotopanaxadiol

| Research Area | Current Focus | Identified Gaps |

|---|---|---|

| Derivative Synthesis | Creation of novel analogs with improved solubility and bioactivity. bohrium.comresearchgate.net | Systematic exploration of structure-activity relationships for a wider range of derivatives. researchgate.net |

| Mechanism of Action | Elucidation of signaling pathways involved in anticancer effects. koreascience.krfrontiersin.org | Deeper understanding of the specific molecular targets and off-target effects. |

| ***In Vivo* Studies** | Evaluation of antitumor efficacy in xenograft models. nih.gov | More extensive long-term in vivo studies to assess efficacy and safety. |

| Pharmacokinetics | Initial studies on absorption, distribution, and bioavailability. nih.gov | Comprehensive metabolic profiling and investigation of drug-drug interactions. |

| Expanded Therapeutic Applications | Preliminary investigations into cardioprotective effects. sci-hub.senih.gov | Exploration of other potential therapeutic areas such as neuroprotection and anti-inflammatory effects. mdpi.com |

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

(3S,5R,8R,9R,10R,12R,13R,14R,17S)-17-[(2R)-2,6-dihydroxy-6-methylheptan-2-yl]-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3,12-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H54O4/c1-25(2,33)13-9-14-30(8,34)19-10-16-29(7)24(19)20(31)18-22-27(5)15-12-23(32)26(3,4)21(27)11-17-28(22,29)6/h19-24,31-34H,9-18H2,1-8H3/t19-,20+,21-,22+,23-,24-,27-,28+,29+,30+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKYVIIIEJKSVBR-XHJPDDKBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2CCC3(C(C2(CCC1O)C)CC(C4C3(CCC4C(C)(CCCC(C)(C)O)O)C)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@@H](C([C@@H]1CC[C@@]3([C@@H]2C[C@H]([C@H]4[C@]3(CC[C@@H]4[C@@](C)(CCCC(C)(C)O)O)C)O)C)(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H54O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601003342 | |

| Record name | Dammarane-3,12,20,25-tetrol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601003342 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

478.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

83349-37-5 | |

| Record name | Dammarane-3,12,20,25-tetrol, (3beta,12beta,20R)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083349375 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dammarane-3,12,20,25-tetrol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601003342 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Occurrence, Biogenesis, and Biotransformation Studies of 25 R Hydroxyprotopanaxadiol

Natural Occurrence and Distribution in Biological Systems

The natural presence of 25(R)-Hydroxyprotopanaxadiol is not as widely documented as its parent compound, protopanaxadiol (B1677965). Its detection and isolation are often in the context of biotransformation studies of other major ginsenosides (B1230088), suggesting it may be a minor or metabolic derivative rather than a primary accumulated compound in plants.

Direct isolation of 25(R)-Hydroxyprotopanaxadiol from Panax species, such as Panax ginseng, is not extensively reported in mainstream phytochemical literature. The primary focus of isolation studies on Panax has been on the glycosylated forms of ginsenosides and their major aglycones, protopanaxadiol and protopanaxatriol. While research has identified hundreds of ginsenosides from various parts of Panax plants, 25(R)-Hydroxyprotopanaxadiol is not typically listed among the major constituents. nih.govnih.gov Its presence in raw plant material is likely to be in trace amounts, if at all, making its detection and quantification challenging without targeted analytical methods. Some studies have focused on the synthesis of 25-hydroxyprotopanaxadiol (25-OH-PPD) derivatives for pharmacological evaluation, which starts from more abundant precursors rather than direct extraction of 25-OH-PPD itself. nih.govnih.gov

The identification of 25-hydroxylated protopanaxadiol derivatives has been more successful in the context of microbial fermentation and biotransformation. This suggests that microorganisms possess the necessary enzymatic machinery to introduce a hydroxyl group at the C-25 position of the protopanaxadiol skeleton.

One notable study reported the highly regioselective biotransformation of ginsenoside Rg1 to 25-OH derivatives of 20(S/R)-Rh1 by the fungus Cordyceps sinensis. nih.gov This transformation indicates that specific microbial enzymes can catalyze the hydroxylation of the ginsenoside side chain. Fermentation of ginseng with various microorganisms, including lactic acid bacteria and fungi like Aspergillus niger, is a common strategy to enhance the bioavailability and pharmacological activities of ginsenosides by converting major glycosides into rarer, more active aglycones or their derivatives. nih.govresearchgate.net While the focus is often on producing compounds like Compound K, the potential for generating other hydroxylated derivatives like 25-OH-PPD is an active area of research.

Table 1: Microbial Biotransformation Leading to 25-Hydroxylated Ginsenoside Derivatives

| Microorganism | Substrate | Product(s) | Reference |

| Cordyceps sinensis | Ginsenoside Rg1 | 25-OH-20(S)-Rh1, 25-OH-20(R)-Rh1 | nih.gov |

Enzymatic Pathways and Molecular Mechanisms in 25(R)-Hydroxyprotopanaxadiol Biosynthesis

The complete de novo biosynthetic pathway for 25(R)-Hydroxyprotopanaxadiol in any organism has not been fully elucidated. Current knowledge is primarily based on the well-established pathway of its precursor, protopanaxadiol, and evidence of subsequent hydroxylation through biotransformation.

The biosynthesis of 25(R)-Hydroxyprotopanaxadiol is understood to proceed via the pathway for protopanaxadiol, which is a key branch of the isoprenoid pathway. The foundational steps involve the cyclization of 2,3-oxidosqualene.

Key Precursor and Intermediate Steps:

2,3-Oxidosqualene: This is the common precursor for the synthesis of all triterpenoids in plants.

Dammarenediol-II: The enzyme dammarenediol-II synthase catalyzes the cyclization of 2,3-oxidosqualene to form dammarenediol-II, the first committed step in the biosynthesis of dammarane-type ginsenosides. mdpi.com

Protopanaxadiol (PPD): Dammarenediol-II undergoes hydroxylation at the C-12 position, a reaction catalyzed by a cytochrome P450 enzyme, protopanaxadiol synthase, to yield protopanaxadiol. mdpi.com

25(R)-Hydroxyprotopanaxadiol: It is hypothesized that protopanaxadiol or a related ginsenoside then serves as the direct precursor for 25(R)-Hydroxyprotopanaxadiol. This final step involves a highly specific hydroxylation at the C-25 position, likely catalyzed by a cytochrome P450 monooxygenase, as demonstrated in microbial systems.

While the key enzymes for the synthesis of the protopanaxadiol backbone are well-characterized, the specific enzyme responsible for the C-25 hydroxylation remains to be definitively identified and characterized in Panax species.

Dammarenediol-II Synthase (DS): This oxidosqualene cyclase is a key enzyme that directs the carbon flux towards dammarane-type saponins (B1172615). mdpi.com

Protopanaxadiol Synthase (PPDS): A cytochrome P450 enzyme (CYP716A47) that hydroxylates dammarenediol-II at the C-12 position to form PPD. mdpi.com

UDP-Glycosyltransferases (UGTs): These enzymes are responsible for glycosylating the PPD aglycone at various positions to form the diverse array of PPD-type ginsenosides. nih.govmdpi.com

C-25 Hydroxylase: The enzyme catalyzing the final hydroxylation step to produce 25-OH-PPD has not been isolated from Panax. However, studies on microbial biotransformation suggest that certain fungal cytochrome P450 enzymes possess this regioselective capability. nih.gov The identification and characterization of the gene encoding this enzyme are critical for future biotechnological production.

To date, metabolic engineering efforts have largely concentrated on increasing the production of the precursor, protopanaxadiol, in microbial hosts like Saccharomyces cerevisiae and Escherichia coli. semanticscholar.orgnih.govkaist.ac.kr There are no widespread reports of metabolic engineering specifically targeted at the high-yield production of 25(R)-Hydroxyprotopanaxadiol.

The common strategies for enhancing PPD production in yeast include:

Overexpression of key genes in the mevalonate (B85504) (MVA) pathway to increase the supply of the precursor 2,3-oxidosqualene.

Introduction and optimization of the genes for dammarenediol-II synthase and protopanaxadiol synthase from P. ginseng. nih.gov

Downregulation of competing pathways, such as the ergosterol biosynthesis pathway, to channel metabolic flux towards PPD production. This has been achieved using tools like CRISPRi (CRISPR interference). semanticscholar.orgkaist.ac.kr

Table 2: Metabolic Engineering Strategies for the Precursor Protopanaxadiol

| Engineering Strategy | Host Organism | Key Genes Modified | Outcome | Reference |

| Pathway Introduction & Optimization | Saccharomyces cerevisiae | Dammarenediol-II synthase, Protopanaxadiol synthase, NADPH-cytochrome P450 reductase | Production of protopanaxadiol | nih.gov |

| Flux Redirection via CRISPRi | Saccharomyces cerevisiae | Downregulation of lanosterol synthase (ERG7) | Increased PPD production | semanticscholar.orgkaist.ac.kr |

Future biotechnological production of 25(R)-Hydroxyprotopanaxadiol will likely involve a two-step approach: first, optimizing a microbial strain for high-level PPD production, and second, identifying and introducing a potent and specific C-25 hydroxylase, potentially sourced from a microorganism like Cordyceps sinensis, into the PPD-producing host.

Chemical Synthesis, Derivatization, and Structure Activity Relationship Sar Investigations

Total Synthesis Strategies for 25(R)-Hydroxyprotopanaxadiol

Semi-Synthesis of 25(R)-Hydroxyprotopanaxadiol from Related Precursors

The semi-synthesis of 25(R)-Hydroxyprotopanaxadiol and its core skeleton, protopanaxadiol (B1677965) (PPD), typically starts from ginsenosides (B1230088), which are abundant in various Panax species. Protopanaxadiol itself is an aglycone of several major ginsenosides and serves as a key starting material for obtaining 25(R)-Hydroxyprotopanaxadiol and other derivatives. nih.gov

The selective functionalization of the protopanaxadiol skeleton is crucial for the synthesis of 25(R)-Hydroxyprotopanaxadiol and its analogs. The PPD molecule has several hydroxyl groups at positions C-3, C-12, and C-20, which can be selectively protected and deprotected to allow for modifications at specific sites.

One common strategy involves the acidic or enzymatic hydrolysis of the sugar moieties from ginsenosides to yield the PPD aglycone. nih.govnih.gov Once PPD is obtained, further modifications can be introduced. For instance, selective acetylation of the hydroxyl groups at C-3 and C-12 can be achieved, followed by modifications on the side chain. nih.gov

A key transformation to introduce the 25-hydroxy group involves the oxidation of the double bond in the side chain of PPD. This can be followed by subsequent reactions to yield the desired 25(R)-hydroxy functionality. The stereochemistry at C-25 is a critical factor influencing the biological activity of the final compound.

Chemical Derivatization and Analog Design of 25(R)-Hydroxyprotopanaxadiol

Chemical derivatization of 25(R)-Hydroxyprotopanaxadiol is a key strategy to modulate its pharmacokinetic and pharmacodynamic properties. Modifications at the hydroxyl groups and the side chain have led to the development of analogs with enhanced potency and selectivity.

Esterification:

Esterification of the hydroxyl groups at C-3 and C-12 of the 25-hydroxyprotopanaxadiol (25-OH-PPD) skeleton has been explored to improve its anticancer activity. Previous studies have shown that substituting these hydroxyl groups with short-chain fatty acids can increase the anti-cancer activity by 1-3 times. nih.gov In one study, a series of novel 25-OH-PPD derivatives were synthesized by reacting it with various amino acids, resulting in compounds with potent anticancer activities. rsc.org

Etherification:

Etherification, particularly methylation, of the hydroxyl groups of 25-OH-PPD has been shown to significantly enhance its biological activity. The synthesis of 25-OCH3-PPD, a methoxylated derivative, has been a focus of research due to its potent cytotoxic effects on various cancer cell lines. researchgate.net The synthesis of various methylated and methoxycarbonylated derivatives of 25-OH-PPD has been achieved using dimethyl carbonate (DMC) as an environmentally friendly reagent. doi.org This approach yielded a series of derivatives with modifications at the C-3, C-12, and C-25 positions.

Glycosylation:

While the derivatization of 25(R)-Hydroxyprotopanaxadiol through esterification and etherification is well-documented, specific details on the direct glycosylation of this compound are less prevalent in the reviewed literature. However, the general synthesis of ginsenosides, which are glycosides of protopanaxadiol, involves enzymatic glycosylation steps. It is plausible that similar chemoenzymatic or chemical glycosylation strategies could be applied to 25(R)-Hydroxyprotopanaxadiol to generate novel glycosylated analogs.

The following interactive table summarizes some of the synthesized derivatives of this compound and their reported biological activities.

| Compound ID | Modification | Biological Activity | Reference |

| 3xt | Amino acid derivative | Potent anticancer activity with IC50 values ranging from 4.2 to 9.9 μM. rsc.org | rsc.org |

| 9xt | Amino acid derivative | Potent anticancer activity with IC50 values ranging from 4.2–7.1 μM. rsc.org | rsc.org |

| Methylated Derivatives | Methylation at C-3, C-12, or C-25 | Significant anti-tumor activities for HeLa and DU145 cell lines. doi.org | doi.org |

| Methoxycarbonylated Derivatives | Methoxycarbonylation at C-3, C-12, or C-25 | Demonstrated significant anti-tumor activities for HeLa and DU145 cell lines. doi.org | doi.org |

| 25-OCH3-PPD | Methylation at C-25 | Potent cytotoxic effects on various human cancer cell lines. researchgate.net | researchgate.net |

These derivatization strategies highlight the importance of the functional groups at various positions of the 25(R)-Hydroxyprotopanaxadiol scaffold in determining its biological activity. The structure-activity relationship (SAR) studies based on these derivatives provide valuable insights for the design of more potent and selective therapeutic agents.

Introduction of Diverse Chemical Moieties (e.g., amino acids, halogenated groups)

The chemical structure of 25(R)-Hydroxyprotopanaxadiol (25-OH-PPD) offers several reactive sites, primarily the hydroxyl groups at C3, C12, and C25, which are amenable to chemical modification. The introduction of various chemical moieties, such as amino acids, has been a key strategy to enhance the parent molecule's biological activities, particularly its anti-tumor effects.

The synthesis of amino acid derivatives of 25-OH-PPD typically involves esterification or amidation reactions at the hydroxyl groups. In one approach, derivatives of 25-OH-PPD were synthesized by reacting it with various natural amino acids. This process led to the creation of novel analogs with significantly improved anti-tumor properties. The results from these studies indicated that the presence of an amino acid moiety, combined with an ester group, could lead to a substantial increase in anti-tumor activity, in some cases up to 10-fold. nih.gov

Another study involved the modification of both 25-OH-PPD and its analogue, 25-methoxylprotopanaxadiol (25-OCH3-PPD), with non-protein amino acids. This resulted in a series of derivatives, with some compounds exhibiting considerable anti-tumor activity against human colon carcinoma (HCT-116) and gastric carcinoma (BGC-823) cell lines, surpassing the cytotoxic effects of the parent compounds. nih.gov

The following table summarizes some of the synthesized amino acid derivatives and their reported anti-tumor activities.

| Compound ID | Parent Molecule | Amino Acid Moiety | Reported Anti-tumor Activity Improvement |

| 1c | 25-OH-PPD | Specific natural amino acid | Exhibited the best anti-tumor activity in in-vitro assays. nih.gov |

| 2c, 3c, 4c, 5c, 6c, 8b | 25-OH-PPD | Various natural amino acids | Showed better anti-tumor activities compared to 25-OH-PPD. nih.gov |

| Compound 9 | 25-OCH3-PPD | Non-protein amino acid | Exhibited considerable anti-tumor activity for HCT-116 and BGC-823 cell lines. nih.gov |

| Compound 14 | 25-OH-PPD | Non-protein amino acid | Exhibited considerable anti-tumor activity for HCT-116 and BGC-823 cell lines. nih.gov |

| 3xt, 9xt | 25-OH-PPD | Amino acids | Displayed potent anticancer activities with IC50 values ranging from 4.2 to 9.9 µM and 4.2–7.1 µM, respectively. wikipedia.org |

Regarding the introduction of halogenated groups, a direct synthesis of halogenated derivatives of 25(R)-Hydroxyprotopanaxadiol is not extensively documented in the available scientific literature. While halogenation is a common strategy in medicinal chemistry to modulate the physicochemical properties and biological activity of lead compounds, specific examples and detailed synthetic protocols for 25-OH-PPD are not readily found.

Structure-Activity Relationship (SAR) Studies of 25(R)-Hydroxyprotopanaxadiol and its Analogs

Elucidation of Structural Determinants for Observed Biological Activities

Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of a molecule relates to its biological activity. For 25(R)-Hydroxyprotopanaxadiol and its analogs, SAR studies have primarily focused on modifications at the C3, C12, and C25 positions and the side chain to enhance their anti-tumor and other biological activities.

The introduction of amino acid moieties at the hydroxyl groups has been shown to be a fruitful strategy. The conjugation of amino acids can improve the water solubility and bioavailability of the parent compound, potentially leading to enhanced therapeutic efficacy. Research has demonstrated that the type of amino acid and the nature of the linkage (ester or amide) significantly influence the anti-tumor activity. For instance, certain amino acid-PPD conjugates have exhibited a marked increase in cytotoxicity against various cancer cell lines compared to the parent 25-OH-PPD. nih.govnih.govwikipedia.org This suggests that the amino acid portion of the molecule may interact with specific biological targets or facilitate cellular uptake.

Furthermore, modifications at the C25 position have been explored. A comparative study between 25-OH-PPD and 25-OCH3-PPD revealed that the methoxy (B1213986) group at C25 in 25-OCH3-PPD led to a 2-5 times increase in anti-cancer activity. mdpi.com This highlights the importance of the substituent at this position for the compound's biological function.

The table below outlines key structural modifications and their impact on biological activity.

| Structural Modification | Position | Effect on Biological Activity |

| Esterification with amino acids | C3, C12 | Generally leads to a significant increase in anti-tumor activity. The specific amino acid influences the degree of enhancement. nih.govwikipedia.org |

| Introduction of non-protein amino acids | C3, C12 | Some derivatives showed higher cytotoxic activity than the parent compounds against specific cancer cell lines. nih.gov |

| Methylation of hydroxyl groups | C3, C12 | Antitumor activity was significantly increased after the hydroxyl groups were substituted by methyl groups. mdpi.com |

| Substitution at C25 | C25 | A methoxy group (25-OCH3-PPD) resulted in higher anti-cancer activity compared to a hydroxyl group (25-OH-PPD). mdpi.com |

Computational Approaches in SAR Analysis (e.g., QSAR, Molecular Docking, Cheminformatics)

Computational methods are increasingly employed to rationalize SAR data and guide the design of new, more potent analogs. While specific Quantitative Structure-Activity Relationship (QSAR) and comprehensive cheminformatics studies dedicated solely to 25(R)-Hydroxyprotopanaxadiol derivatives are not widely reported, the principles of these techniques are applicable and have been used for similar natural products.

QSAR studies aim to build mathematical models that correlate the chemical structures of a series of compounds with their biological activities. For protopanaxadiol-type compounds, QSAR could be used to identify key molecular descriptors (e.g., electronic, steric, and hydrophobic properties) that are critical for their anti-tumor effects. Such models can then be used to predict the activity of virtual or yet-to-be-synthesized analogs, thereby prioritizing synthetic efforts.

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of 25-OH-PPD, molecular docking could be used to simulate the interaction of its derivatives with specific protein targets that are implicated in cancer pathways. For instance, studies on closely related protopanaxadiol epimers have utilized molecular docking to investigate their interactions with key proteins involved in drug metabolism and transport, such as P-glycoprotein (P-gp), UGT1A8, and CYP3A4. These in silico analyses have provided insights into the stereoselective interactions and have been consistent with in vitro observations. While not directly on 25(R)-Hydroxyprotopanaxadiol, these studies demonstrate the utility of molecular docking in understanding the molecular basis of the biological activities of dammarane-type saponins (B1172615).

Cheminformatics encompasses the use of computational tools to analyze and organize chemical data. For 25-OH-PPD and its analogs, cheminformatics approaches could be used to create and manage libraries of virtual derivatives, analyze their structural diversity, and predict their ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties. This can aid in the early stages of drug discovery by identifying candidates with favorable drug-like properties.

While the application of these computational tools specifically to 25(R)-Hydroxyprotopanaxadiol is an emerging area, the foundational principles and the successful application to structurally similar compounds underscore their potential to accelerate the development of novel therapeutic agents based on this natural product scaffold.

Advanced Analytical Methodologies for 25 R Hydroxyprotopanaxadiol Research

Chromatographic Techniques for Separation and Quantification

Chromatography is the cornerstone of analytical methodologies for 25(R)-Hydroxyprotopanaxadiol, enabling its isolation from complex mixtures and its precise quantification. The choice of chromatographic technique is dictated by the specific analytical challenge, whether it is routine quantification, analysis of volatile derivatives, or the critical separation of stereoisomers.

High-Performance Liquid Chromatography (HPLC) and its advanced iteration, Ultra-Performance Liquid Chromatography (UPLC), are the most widely employed techniques for the analysis of ginsenosides (B1230088) and their metabolites, including 25(R)-Hydroxyprotopanaxadiol. researchgate.net The development of robust HPLC and UPLC methods is crucial for achieving accurate and reproducible results. Method development is a systematic process that considers the physicochemical properties of the analyte, such as its polarity, solubility, and UV activity. Key parameters that are optimized during method development include the stationary phase (column chemistry), mobile phase composition, flow rate, and detector settings.

For the separation of 25(R)-Hydroxyprotopanaxadiol, reversed-phase chromatography is typically the mode of choice. C18 columns are frequently utilized as the stationary phase due to their hydrophobicity, which allows for good retention and separation of the relatively nonpolar ginsenoside aglycones. The mobile phase commonly consists of a mixture of water and an organic solvent, such as acetonitrile or methanol, often with the addition of modifiers like formic acid or ammonium acetate to improve peak shape and ionization efficiency in mass spectrometry detection. Gradient elution, where the proportion of the organic solvent is increased over time, is standard for separating compounds with a wide range of polarities that are often present in extracts from natural products or biological samples.

UPLC, with its use of sub-2 µm particle size columns, offers significant advantages over conventional HPLC, including higher resolution, improved sensitivity, and faster analysis times. nih.gov These features are particularly beneficial for the analysis of complex samples containing numerous ginsenoside metabolites.

Table 1: Illustrative HPLC/UPLC Method Parameters for Ginsenoside Analysis

| Parameter | Typical Condition | Rationale |

|---|---|---|

| Column | Reversed-phase C18 or C8 (e.g., 100 x 2.1 mm, 1.7 µm for UPLC) | Provides good retention and separation for moderately nonpolar compounds like ginsenoside aglycones. |

| Mobile Phase | A: Water with 0.1% formic acid; B: Acetonitrile with 0.1% formic acid | Formic acid aids in protonation for better peak shape and MS ionization. Acetonitrile is a common organic modifier. |

| Elution | Gradient | Effectively separates compounds with a range of polarities within a reasonable timeframe. |

| Flow Rate | 0.2 - 0.5 mL/min for UPLC | Optimized for the smaller particle size and column dimensions of UPLC to maintain efficiency. |

| Detection | UV (203 nm) or Mass Spectrometry (MS) | Ginsenosides have a weak UV chromophore at low wavelengths. MS provides higher sensitivity and structural information. |

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds. youtube.comnih.govnih.govchromatographyonline.com However, ginsenosides and their aglycones, including 25(R)-Hydroxyprotopanaxadiol, are non-volatile due to their high molecular weight and the presence of multiple polar hydroxyl groups. nih.gov Therefore, a derivatization step is essential to increase their volatility and thermal stability, making them amenable to GC-MS analysis. nih.govsigmaaldrich.com

The most common derivatization method for compounds with active hydrogens, such as hydroxyl groups, is silylation. sigmaaldrich.com In this process, the hydroxyl groups are converted to trimethylsilyl (TMS) ethers using a silylating agent like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA). This chemical modification masks the polar functional groups, thereby reducing intermolecular hydrogen bonding and increasing the compound's volatility.

Once derivatized, the TMS-ether of 25(R)-Hydroxyprotopanaxadiol can be separated on a GC column, typically a nonpolar or medium-polarity capillary column, and detected by a mass spectrometer. GC-MS provides excellent chromatographic resolution and generates characteristic mass spectra that can be used for compound identification by comparison with spectral libraries or through interpretation of fragmentation patterns. While not as common as HPLC for ginsenoside analysis, GC-MS of derivatized compounds can offer complementary information and is particularly useful for metabolomic studies. acs.org

The stereochemistry of ginsenosides and their metabolites plays a crucial role in their biological activity. 25-Hydroxyprotopanaxadiol exists as two stereoisomers, (25R) and (25S), and their separation is essential for understanding their individual pharmacological effects. Chiral separation is a specialized area of chromatography that enables the resolution of enantiomers and diastereomers.

For the stereoisomeric analysis of 25(R)-Hydroxyprotopanaxadiol, chiral High-Performance Liquid Chromatography (HPLC) is the most effective technique. This is typically achieved by using a chiral stationary phase (CSP). CSPs are designed to have stereospecific interactions with the enantiomers, leading to differential retention and, consequently, their separation.

Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are widely used for the chiral separation of a broad range of compounds, including those with multiple stereocenters like ginsenosides. The selection of the appropriate CSP and mobile phase is critical for achieving successful chiral resolution. Method development for chiral separations often involves screening a variety of CSPs and mobile phase compositions, which can be in normal-phase, reversed-phase, or polar organic modes. The choice of solvent and additives in the mobile phase can significantly influence the chiral recognition mechanism and the resulting separation.

Table 2: Common Chiral Stationary Phases for HPLC

| CSP Type | Chiral Selector | Typical Applications |

|---|---|---|

| Polysaccharide-based | Cellulose or amylose derivatives (e.g., tris(3,5-dimethylphenylcarbamate)) | Broad applicability for a wide range of chiral compounds. |

| Cyclodextrin-based | α-, β-, or γ-cyclodextrin | Effective for compounds that can fit into the cyclodextrin cavity, often used in reversed-phase mode. |

| Pirkle-type | π-acidic or π-basic moieties | Based on π-π interactions, hydrogen bonding, and dipole-dipole interactions. |

| Protein-based | Immobilized proteins (e.g., albumin, α1-acid glycoprotein) | Mimics biological interactions, useful for drug-protein binding studies. |

Spectrometric Methods for Structural Elucidation and Confirmation

While chromatography is essential for separation, spectrometric techniques are indispensable for the definitive structural elucidation and confirmation of 25(R)-Hydroxyprotopanaxadiol. Mass spectrometry and nuclear magnetic resonance spectroscopy provide detailed information about the molecular weight, elemental composition, and three-dimensional structure of the molecule.

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which allow for the determination of the elemental composition of a molecule. This is a powerful tool for confirming the identity of 25(R)-Hydroxyprotopanaxadiol and distinguishing it from other compounds with the same nominal mass. Tandem Mass Spectrometry (MS/MS) involves the fragmentation of a selected precursor ion to generate a characteristic fragmentation pattern, or product ion spectrum. researchgate.net This fragmentation pattern provides valuable structural information and can be used to identify specific substructures within the molecule.

When coupled with HPLC or UPLC (LC-MS/MS), these techniques offer a highly sensitive and selective method for the analysis of 25(R)-Hydroxyprotopanaxadiol in complex matrices. The fragmentation pathways of protopanaxadiol-type ginsenosides are well-studied, and the characteristic losses of water molecules and side chains from the aglycone provide a fingerprint for their identification. For instance, the fragmentation of the protonated molecule of this compound in MS/MS would be expected to show sequential losses of water molecules from the hydroxyl groups and cleavage of the side chain.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the de novo structural elucidation of organic molecules, including the determination of stereochemistry. One-dimensional (1D) NMR experiments, such as ¹H NMR and ¹³C NMR, provide information about the chemical environment of the hydrogen and carbon atoms in the molecule, respectively. The chemical shifts, coupling constants, and integration of the signals in a ¹H NMR spectrum, along with the chemical shifts in a ¹³C NMR spectrum, allow for the assignment of the basic carbon-hydrogen framework of 25(R)-Hydroxyprotopanaxadiol.

Two-dimensional (2D) NMR experiments provide information about the connectivity between atoms. Experiments such as Correlation Spectroscopy (COSY) reveal proton-proton couplings, while Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) experiments show correlations between protons and carbons that are one bond or multiple bonds apart, respectively. These 2D NMR techniques are crucial for unambiguously assigning all the ¹H and ¹³C signals in the spectrum of 25(R)-Hydroxyprotopanaxadiol.

Furthermore, Nuclear Overhauser Effect (NOE) based experiments, such as NOESY and ROESY, provide information about the spatial proximity of protons, which is essential for determining the relative stereochemistry of the molecule, including the configuration at the C-25 position. By analyzing the NOE correlations, the R-configuration of the hydroxyl group at C-25 can be confirmed.

Immunoassays and Biosensors for High-Throughput Detection in Research Settings

High-throughput screening is essential for efficiently analyzing large numbers of biological samples in preclinical research, metabolic studies, and quality control. Immunoassays and biosensors offer the requisite speed, sensitivity, and specificity for this purpose, moving beyond the limitations of traditional chromatographic techniques.

Immunoassays

Enzyme-Linked Immunosorbent Assay (ELISA) is a powerful immunoassay technique that has been successfully developed for the quantitative analysis of various ginsenosides. The methodology is based on the highly specific binding between an antibody and its target antigen—in this case, a ginsenoside molecule. To achieve this for small molecules like PPD-type ginsenosides, they are first conjugated to a larger carrier protein, such as bovine serum albumin (BSA), to create an immunogen capable of eliciting a robust immune response. jst.go.jp This conjugate is used to produce polyclonal or monoclonal antibodies that can specifically recognize the ginsenoside. wikipedia.org

In a competitive ELISA format, the antibody is immobilized on a microplate. The sample containing the ginsenoside of interest is then added along with a known amount of enzyme-labeled ginsenoside. The free and labeled ginsenosides compete for the limited number of antibody binding sites. After a washing step, a substrate is added, and the resulting signal is inversely proportional to the concentration of the ginsenoside in the sample.

Research has led to the development of ELISAs for Compound K (CK), a key metabolite of PPD-type ginsenosides. One such assay demonstrated a measuring range of 0.5 ng/mL to 25 ng/mL. A critical aspect of these assays is their specificity, or cross-reactivity, with structurally similar molecules. The antibody developed for Compound K showed high cross-reactivity with its aglycone parent, Protopanaxadiol (B1677965) (PPD), but minimal reaction with protopanaxatriol-type ginsenosides, highlighting its utility for detecting the PPD class of compounds.

Table 1: Cross-reactivity of a Polyclonal Antibody-Based ELISA for Compound K

| Compound | Type | Cross-Reactivity (%) |

|---|---|---|

| Compound K (CK) | Protopanaxadiol | 100 |

| Protopanaxadiol (PPD) | Protopanaxadiol | 87.2 |

| Protopanaxatriol (PPT) | Protopanaxatriol | 1.56 |

| Ginsenoside Rb1 | Protopanaxadiol | 0.11 |

| Ginsenoside Rg1 | Protopanaxatriol | 0.07 |

Biosensors

Biosensors represent another frontier for the rapid and high-throughput detection of ginsenosides. These analytical devices convert a biological recognition event into a measurable signal. nih.gov Surface Plasmon Resonance (SPR) is a leading label-free biosensing technology used for this purpose. researchgate.netrsc.org

In an SPR-based biosensor, a target-specific biomolecule (the receptor) is immobilized on a metallic film. researchgate.net When a sample is passed over this surface, the analyte binds to the receptor, causing a change in the refractive index at the surface. This change is detected in real-time as a shift in the resonance angle of light reflecting off the film, providing a quantitative measure of the binding event. researchgate.netnih.gov

While specific SPR applications for 25(R)-Hydroxyprotopanaxadiol are not yet widely reported, the technology has been successfully applied to other ginsenosides, such as ginsenoside Rg1. nih.gov In one study, a spiral cone fiber SPR sensor was developed that achieved a detection limit of 0.22 µg/mL for Rg1. nih.gov The principles of this technology are readily adaptable for the detection of PPD-type ginsenosides by immobilizing a specific monoclonal antibody or another binding protein onto the sensor chip. The real-time, label-free nature of SPR makes it highly suitable for high-throughput screening of biological samples in research settings.

Isotope Labeling Techniques for Metabolic and Pharmacokinetic Tracking in Preclinical Models

Understanding the absorption, distribution, metabolism, and excretion (ADME) of 25(R)-Hydroxyprotopanaxadiol is fundamental to evaluating its biological activity. Isotope labeling is a powerful technique that allows for the precise tracking of a compound's journey through a biological system. This is achieved by replacing one or more atoms in the molecule with their corresponding heavy isotopes (e.g., tritium ³H, carbon-¹⁴C). Since the chemical properties of the labeled molecule are nearly identical to the unlabeled version, it follows the same metabolic and pharmacokinetic pathways. However, the isotopic label allows it to be detected and quantified with high accuracy using methods like liquid scintillation counting or accelerator mass spectrometry.

In preclinical research involving ginsenosides, radioactive tracer methods have been used to overcome the limitations of traditional analytical approaches, which may struggle with accurate quantification in complex biological matrices. jst.go.jp A study investigating the pharmacokinetics of major ginsenoside metabolites utilized tritium (³H)-labeled samples, including 20(S)-protopanaxadiol (PPD), administered orally to Sprague-Dawley rats. nih.gov This approach enabled a comprehensive evaluation of the compound's biodistribution and excretion profile. jst.go.jpnih.gov

The study revealed that after a single oral administration of ³H-labeled PPD, the compound was distributed to various organs, with the majority being excreted within 96 to 168 hours. jst.go.jpnih.gov The primary route of excretion for PPD and other ginsenoside metabolites was through feces, accounting for approximately 88-92% of the administered dose, indicating significant biliary excretion. jst.go.jp The use of radioisotopes provided a more accurate and complete picture of the in vivo fate of the compound than could be achieved with other methods. jst.go.jp

Table 2: Pharmacokinetic Parameters of ³H-Labeled 20(S)-Protopanaxadiol (PPD) in Rats Following a Single Oral Dose

| Parameter | Value | Unit |

|---|---|---|

| Cmax (Maximum Plasma Concentration) | 14.0 ± 5.0 | ng/mL |

| Tmax (Time to Cmax) | 0.5 ± 0.2 | hours |

| AUC (Area Under the Curve) | 105.8 ± 32.7 | ng·h/mL |

| Half-life (t½) | 32.7 ± 22.3 | hours |

| Oral Bioavailability | 20.7% to 48.1% | % |

These isotope labeling studies are invaluable in preclinical development. They provide definitive data on bioavailability, tissue distribution, and clearance routes, which are critical for understanding a compound's therapeutic potential and for designing further toxicological and efficacy studies. researchgate.net

Molecular and Cellular Mechanisms of Action: Preclinical Investigations

Modulation of Cellular Signaling Pathways by 25(R)-Hydroxyprotopanaxadiol

25(R)-Hydroxyprotopanaxadiol exerts its effects by intervening in several key cellular signaling pathways that are fundamental to cell growth, survival, and inflammation.

The Mitogen-Activated Protein Kinase (MAPK)/Extracellular Signal-Regulated Kinase (ERK) pathway is a crucial signaling cascade that regulates a wide array of cellular processes, including proliferation, differentiation, and survival. Protopanaxadiols (PPDs), the class of compounds to which 25(R)-Hydroxyprotopanaxadiol belongs, have been shown to modulate this pathway. For instance, studies have indicated that certain PPD derivatives can inhibit the activation of the ERK pathway. researchgate.net In hyperlipidemic mice, PPD extracts were found to regulate the levels of phospho-ERK 1/2, suggesting an interaction with this signaling cascade. nih.gov Combined treatments including PPD have demonstrated the ability to suppress the activation of MAPK signaling pathways, including p-ERK 1/2. mdpi.com

Nuclear Factor-kappa B (NF-κB) is a protein complex that controls the transcription of DNA, cytokine production, and cell survival. It plays a critical role in the inflammatory response. Preclinical studies have shown that protopanaxadiol (B1677965) saponin (B1150181) fractions can dose-dependently reduce the release of inflammatory mediators. nih.gov PPDs are considered TNF-α antagonists and are known to decrease the synthesis of TNF-α by inhibiting COX-2. nih.gov Furthermore, PPD has been shown to inhibit the activation of the NF-κB signaling pathway, which in turn reduces the production of pro-inflammatory mediators. mdpi.com This inhibition of NF-κB is a key mechanism behind the anti-inflammatory effects observed with PPDs.

25(R)-Hydroxyprotopanaxadiol and related PPDs have demonstrated significant effects on pathways controlling programmed cell death, namely apoptosis and autophagy.

Apoptosis: Research has shown that 25-OH-PPD can induce apoptosis in cancer cells. researchgate.net This is achieved through the activation of pro-apoptotic proteins such as p21, p27, and Bax, as well as cleaved PARP and cleaved caspases. thieme-connect.com A key mechanism involves the modulation of the Bcl-2 family of proteins. PPDs can down-regulate the anti-apoptotic protein Bcl-2 while up-regulating the pro-apoptotic protein Bax. nih.gov This shift in the Bax/Bcl-2 ratio disrupts the mitochondrial membrane potential, leading to the activation of caspase-9 and caspase-3, culminating in apoptotic cell death. researchgate.netnih.gov The induction of apoptosis by PPDs has been confirmed to be caspase-mediated, as it can be blocked by a pan-caspase inhibitor. nih.gov

Autophagy: Autophagy is a cellular process of degradation of its own components. The interplay between autophagy and apoptosis is complex and can be influenced by PPDs. Protopanaxadiol has been found to modulate the interaction between Beclin-1, a key autophagy-related protein, and the anti-apoptotic protein Bcl-2. plos.orgresearchgate.net This interaction is crucial for the initiation of autophagy. By influencing this crosstalk, PPD can simultaneously control both autophagy and apoptosis. plos.orgresearchgate.net

Table 1: Effects of 25(R)-Hydroxyprotopanaxadiol and Related PPDs on Apoptotic and Autophagic Proteins

| Protein Family | Specific Protein | Observed Effect | Outcome |

| Bcl-2 Family | Bcl-2 | Down-regulation | Pro-apoptotic |

| Bax | Up-regulation | Pro-apoptotic | |

| Caspases | Caspase-3 | Activation | Pro-apoptotic |

| Caspase-9 | Activation | Pro-apoptotic | |

| Autophagy-related | Beclin-1 | Modulation of interaction with Bcl-2 | Regulation of autophagy |

| Other | PARP | Cleavage | Pro-apoptotic |

| p21 | Activation | Pro-apoptotic | |

| p27 | Activation | Pro-apoptotic |

The ability of 25(R)-Hydroxyprotopanaxadiol to inhibit cancer cell growth is also linked to its influence on the cell cycle. Studies on prostate cancer cells have revealed that 25-OH-PPD can cause cell cycle arrest in the G1 phase. thieme-connect.com This is accomplished by decreasing the expression levels of several key proteins that drive cell cycle progression. These include MDM2, the transcription factor E2F1, Cyclin D1, and the Cyclin-Dependent Kinases (CDKs) Cdk2 and Cdk4. thieme-connect.com By inhibiting these proteins, 25-OH-PPD effectively halts the cell's progression from the G1 to the S phase, thereby preventing cell proliferation.

Table 2: Impact of 25(R)-Hydroxyprotopanaxadiol on Cell Cycle Regulatory Proteins

| Protein | Function | Effect of 25(R)-Hydroxyprotopanaxadiol | Consequence |

| Cyclin D1 | G1/S transition | Decreased expression | G1 arrest |

| Cdk2 | G1/S progression | Decreased expression | G1 arrest |

| Cdk4 | G1 phase progression | Decreased expression | G1 arrest |

| E2F1 | Transcription of S-phase genes | Decreased expression | G1 arrest |

| MDM2 | p53 degradation | Decreased expression | G1 arrest |

The Wnt/β-catenin signaling pathway is integral to embryonic development and tissue homeostasis, and its dysregulation is often implicated in diseases like cancer. nih.gov While direct evidence for 25(R)-Hydroxyprotopanaxadiol is still emerging, the broader class of ginsenosides (B1230088) has been shown to regulate Wnt/β-catenin signaling. koreascience.kr This pathway is known to be involved in the release of pro-inflammatory mediators and can be a target for anti-inflammatory compounds. mdpi.commdpi.com For example, other natural compounds have been shown to suppress Wnt signaling by inhibiting the transcriptional activity of β-catenin/TCF. nih.gov Given the anti-inflammatory and anti-cancer properties of PPDs, it is plausible that modulation of the Wnt/β-catenin pathway is one of their mechanisms of action.

Identification and Characterization of Molecular Targets

The diverse biological effects of 25(R)-Hydroxyprotopanaxadiol and related PPDs are a result of their interaction with multiple molecular targets. Based on the preclinical investigations into its mechanisms of action, several key molecular targets have been identified.

These targets include, but are not limited to:

Kinases: Such as ERK and other components of the MAPK cascade, which are crucial for cell signaling. researchgate.netnih.gov

Transcription Factors: Including NF-κB and E2F1, which control the expression of genes involved in inflammation and cell cycle progression, respectively. mdpi.comthieme-connect.com

Apoptotic and Autophagic Regulators: The Bcl-2 family of proteins (Bcl-2 and Bax) and caspases are direct targets that mediate the pro-apoptotic effects of PPDs. thieme-connect.comnih.gov The interaction with Beclin-1 also points to its role in regulating autophagy. plos.orgresearchgate.net

Cell Cycle Proteins: Cyclins (e.g., Cyclin D1) and Cyclin-Dependent Kinases (e.g., Cdk2, Cdk4) are targeted to induce cell cycle arrest. thieme-connect.com

Signaling Pathway Components: Proteins within the Wnt/β-catenin pathway are potential targets, contributing to the compound's broader effects on cellular processes. koreascience.kr

The multi-target nature of 25(R)-Hydroxyprotopanaxadiol likely contributes to its wide range of observed pharmacological activities.

Receptor Binding Studies and Ligand-Target Interactions

Preclinical studies suggest that protopanaxadiol (PPD), the aglycone backbone of which 25(R)-Hydroxyprotopanaxadiol is a derivative, can interact with nuclear receptors. Research has shown that PPD-type compounds are capable of binding to the glucocorticoid receptor (GR) and can activate its translocation into the nucleus. mdpi.com This binding is generally less potent than that of synthetic glucocorticoids like dexamethasone. mdpi.com Some evidence suggests that PPD-type ginsenosides are ligands for estrogen receptors (ERs) as well. nih.gov

Further investigations into specific isomers have shown that 20(R)-protopanaxadiol [PPD(R)] may act as a selective glucocorticoid receptor modulator (SEGRM). mdpi.com Molecular docking simulations indicate that PPD(R) forms more hydrogen bond interactions and has a lower binding energy with GR compared to its counterparts, suggesting a tighter and more stable binding. mdpi.com In addition, studies on the related compound 20(S)-protopanaxadiol (aPPD) suggest it may act as an allosteric activator of the vitamin D receptor (VDR), enhancing VDR activation when used in combination with calcitriol, the active form of vitamin D. mdpi.com

Enzyme Inhibition/Activation Studies (e.g., CDK9/2, MDM2, COX-2)

A significant mechanism of action identified for 25-OH-PPD is the inhibition of the Mouse double minute 2 homolog (MDM2) oncogene. nih.gov MDM2 is a primary negative regulator of the p53 tumor suppressor protein. nih.gov Downregulation of MDM2 at both the transcriptional and post-translational levels has been observed in various cancer cell lines, including breast and pancreatic cancer, following treatment with 25-OH-PPD and its analogue, 25-OCH3-PPD. nih.govnih.gov This inhibition of MDM2 is proposed as a key factor in the compound's observed anti-cancer effects, such as cell cycle arrest and apoptosis induction. nih.govresearchgate.net

Direct enzymatic inhibition studies of 25(R)-Hydroxyprotopanaxadiol on Cyclin-dependent kinase 9 (CDK9) or Cyclooxygenase-2 (COX-2) are not extensively reported in the available scientific literature. While CDK9 inhibition is a recognized strategy in cancer therapy for suppressing transcriptional elongation, and COX-2 is a key enzyme in inflammation, direct evidence linking 25(R)-Hydroxyprotopanaxadiol to their modulation is sparse. nih.govnih.govnih.gov However, it has been reported that a metabolite of ginseng protopanaxadiol saponins (B1172615) can up-regulate COX-2 expression in certain cancer cell lines. researchgate.net

Protein-Protein Interaction Analysis (e.g., HIF-1α, VEGF)

The interaction of protopanaxadiol with the Hypoxia-Inducible Factor-1 alpha (HIF-1α) and Vascular Endothelial Growth Factor (VEGF) pathway has been explored, primarily using the 20(S) isomer. In human umbilical vein endothelial cells (HUVECs), 20(S)-protopanaxadiol was found to promote the nuclear translocation of HIF-1α. This led to an increase in the expression of VEGF mRNA and subsequent secretion of VEGF protein. The study indicated that PPD stimulates angiogenesis through the HIF-1α-mediated expression of VEGF. This effect was linked to the activation of PI3K/Akt/mTOR and Raf/MEK/ERK signaling cascades, which converge on the p70S6 kinase.

Gene Expression Profiling (e.g., RNA-seq, microarrays)

Transcriptome analysis using RNA sequencing has been employed to understand the global changes in gene expression induced by protopanaxadiol. In one study, human non-small cell lung cancer cells (NCI-H1299) were treated with 20(S)-Protopanaxadiol. The RNA-seq analysis identified a total of 1404 differentially expressed genes, with 938 genes being upregulated and 466 genes downregulated. nih.gov

Bioinformatic analysis of these differentially expressed genes revealed that they were primarily enriched in the MAPK signaling pathway. nih.gov Further experimental validation showed that the phosphorylation of key proteins in this pathway, specifically ERK and p38 MAPK, was significantly reduced in the cells treated with PPD. nih.gov This demonstrates that the compound can induce widespread changes in the transcriptome, significantly impacting key cellular signaling pathways. nih.gov

Proteomic and Metabolomic Investigations to Elucidate Biological Effects

Proteomic analyses have been conducted to identify changes in the protein landscape of cells treated with protopanaxadiol. In a study using endothelial cells (EAhy 926) treated with 20(S)-protopanaxadiol, two-dimensional gel electrophoresis followed by mass spectrometry identified 16 up-regulated and 8 down-regulated proteins. nih.gov These proteins were primarily involved in functions related to energy homeostasis and the prevention of oxidative stress. nih.gov Notably, the expression of heme oxygenase 1 (HO-1) and glutathione (B108866) synthetase (GSS), both key anti-oxidative proteins, was confirmed to be elevated. nih.gov This suggests that PPD may mediate vascular homeostasis by up-regulating anti-oxidative pathways. nih.gov

Metabolomic studies have focused on identifying the biotransformation products of protopanaxadiol in vivo. In human liver microsomes and hepatocytes, 24 different metabolites of 20(S)-protopanaxadiol were identified. scilit.com The main metabolic pathway involves the oxidation of the side chain to yield various epoxide and diol derivatives. scilit.com The formation of a hydroxyl group at the C-25 position was found to be a critical step for the subsequent elimination of the compound. scilit.com

Cellular Responses to 25(R)-Hydroxyprotopanaxadiol in vitro

Cell Proliferation and Viability Studies on Various Cell Lines

25(R)-Hydroxyprotopanaxadiol and its related protopanaxadiol compounds have demonstrated significant anti-proliferative and cytotoxic effects across a wide range of human cancer cell lines in vitro. The compound's ability to inhibit cell growth has been documented in pancreatic, gastric, colon, breast, prostate, and bone cancer cells. nih.gov

In studies on pancreatic cancer, 25-OH-PPD inhibited the viability of both HPAC and Panc-1 cell lines. nih.gov Similarly, significant growth inhibition was observed in human gastric cancer cell lines, including BGC-823, SGC-7901, and MKN-28. nih.gov The cytotoxic effects of protopanaxadiol have also been confirmed in other cancer types, with studies showing potent suppression of cell proliferation in colon cancer (HCT116, SW480), breast cancer (MDA-MB-468, MDA-MB-231), prostate cancer (PC3, DU145), and osteosarcoma (MG63, 143B) cell lines. In contrast, one study noted that 20(R)-protopanaxadiol did not suppress cell growth at the concentrations tested, highlighting potential differences based on stereochemistry. mdpi.com

The following table summarizes the half-maximal inhibitory concentration (IC50) values, which represent the concentration of the compound required to inhibit the growth of 50% of the cells, for protopanaxadiol in various cancer cell lines after 48 hours of treatment.

Induction of Apoptosis and Necrosis in Specific Cell Models

25(R)-Hydroxyprotopanaxadiol and its related sapogenins have demonstrated the ability to induce programmed cell death, or apoptosis, in various cancer cell models. Research indicates that protopanaxadiol (PPD) compounds, including 25-hydroxyprotopanaxadiol (25-OH-PPD) and 25-methoxylprotopanaxadiol (25-OCH3-PPD), exhibit potent anti-tumor properties by initiating apoptosis in gastric cancer cell lines. researchgate.net The apoptotic effects of these compounds are often mediated through specific cellular signaling pathways. researchgate.net

In studies using human endometrial cancer (HEC-1A) cells, 20(S)-Protopanaxadiol (20(S)-PPD), a core structure of these ginsenosides, was shown to inhibit cell proliferation by inducing apoptosis in a dose-dependent manner. nih.gov The process was confirmed through annexin (B1180172) V staining, which identifies an early marker of apoptosis. nih.gov This induction of apoptosis was linked to the activation of caspase-9 and the cleavage of poly (ADP-ribose) polymerase (PARP), key events in the caspase-mediated apoptotic pathway. nih.gov

Similarly, in human hepatocarcinoma HepG2 cells, 20(S)-PPD was found to induce apoptosis through a mechanism involving endoplasmic reticulum (ER) stress. nih.gov This compound triggered the unfolded protein response (UPR) and activated both intrinsic and extrinsic apoptotic pathways, leading to the activation of caspases-8, -9, and -3, and the cleavage of PARP. nih.gov

The following table summarizes the dose-dependent apoptotic effect of 20(S)-PPD on HEC-1A cells after 24 hours of treatment. nih.gov

Table 1: Apoptotic Effect of 20(S)-PPD on HEC-1A Endometrial Cancer Cells

| Treatment Concentration | Percentage of Apoptotic Cells |

|---|---|

| 0 µM (Control) | 0% |

| 2.5 µM 20(S)-PPD | 10.8% |

| 5 µM 20(S)-PPD | 58.1% |

Anti-inflammatory Effects in Cellular Models (e.g., cytokine production in macrophages)

Protopanaxadiol (PPD) demonstrates significant anti-inflammatory properties in cellular models, particularly in macrophages. nih.gov Macrophages are key cells in the inflammatory response, and their production of pro-inflammatory cytokines is a critical target for anti-inflammatory agents. nih.gov In lipopolysaccharide (LPS)-stimulated RAW264.7 macrophage cells, co-treatment with resveratrol (B1683913) and PPD-enriched extracts markedly inhibited the activation of nuclear factor kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways. nih.gov The activation of these pathways is crucial for the production of pro-inflammatory mediators. nih.gov

This inhibition subsequently downregulated the expression of pro-inflammatory cytokines, including Interleukin-1β (IL-1β), Interleukin-6 (IL-6), and Tumor Necrosis Factor-α (TNF-α). nih.govmdpi.com Furthermore, the production of other inflammatory mediators such as nitric oxide and prostaglandin (B15479496) E2 (PGE2) was also suppressed. nih.govmdpi.com Another study highlighted that the anti-inflammatory activity of 20(S)-protopanaxadiol in RAW 264.7 cells is associated with the enhanced expression of heme oxygenase 1, an enzyme with anti-inflammatory properties. nih.gov

Table 2: Effects of Protopanaxadiol on Pro-inflammatory Mediators in Macrophages

| Mediator | Effect Observed | Signaling Pathway Implicated | Cell Model |

|---|---|---|---|

| IL-1β, IL-6, TNF-α | Downregulation of expression | NF-κB, MAPK | RAW264.7 |

| Nitric Oxide (NO) | Inhibition of production | NF-κB, MAPK | RAW264.7 |

| Prostaglandin E2 (PGE2) | Inhibition of production | NF-κB, MAPK | RAW264.7 |

Neuroprotective Effects in Neuronal Cell Cultures

Preclinical studies have identified the neuroprotective potential of 20(S)-Protopanaxadiol (PPD) in various neuronal cell culture models. PPD has been shown to protect neuronal cells from excitotoxicity, a process that leads to cell damage and death. nih.govresearchgate.net In studies using PC12 cells, a common model for neuronal research, PPD demonstrated a protective effect against glutamate-induced toxicity. nih.govresearchgate.net

The mechanisms underlying this neuroprotection involve the preservation of mitochondrial function. nih.gov PPD was found to inhibit mitochondrial morphological changes, improve the mitochondrial membrane potential, and scavenge mitochondrial reactive oxygen species (ROS) in cells exposed to glutamate. researchgate.net By mitigating glutamate-induced mitochondrial dysfunction and subsequent apoptosis, PPD enhances neuronal cell survival. nih.gov Furthermore, research indicates that PPD can promote the transition of neural stem cells from a state of proliferation to one of differentiation, suggesting a role in neurogenesis. nih.gov

Table 3: Neuroprotective Activity of 20(S)-PPD in PC12 Cells

| Experimental Condition | Key Finding | Proposed Mechanism |

|---|---|---|

| Glutamate-induced excitotoxicity | PPD increases cell viability and survival. nih.gov | Attenuation of mitochondrial dysfunction. researchgate.net |

| Glutamate-induced mitochondrial damage | PPD scavenges mitochondrial ROS and improves membrane potential. nih.govresearchgate.net | Antioxidant effect and enhancement of mitochondrial function. nih.gov |

Immunomodulatory Activities in Immune Cell Models

Protopanaxadiol-type ginsenosides are recognized for their ability to modulate the immune system. nih.govkoreascience.kr In various immune cell models, these compounds have been shown to activate and enhance immune responses. koreascience.kr For instance, PPD-type ginsenosides can stimulate the proliferation of CD4+ and CD8+ lymphocytes, which are crucial components of the adaptive immune system. mdpi.com

The effects of PPD derivatives have also been studied in models of innate immunity. 20S-dihydroprotopanaxadiol (2H-PPD), a derivative of PPD, has been shown to boost the innate immune functions of monocytes and macrophages. nih.gov This compound enhanced phagocytosis, the process by which immune cells engulf pathogens, in RAW264.7 macrophages. nih.govmdpi.com Furthermore, 2H-PPD was observed to upregulate the functional role of macrophages and monocytes by increasing the surface levels of adhesion molecules like CD29 and CD43, which are important for cell migration to inflamed tissues. nih.gov These findings suggest that PPD and its derivatives can potentiate the functional roles of key cells in both innate and adaptive immunity. nih.govmdpi.com

Effects on Oxidative Stress Markers and Reactive Oxygen Species (ROS) Production

20(S)-Protopanaxadiol (PPD) has demonstrated significant antioxidant effects by modulating oxidative stress markers and reducing the production of reactive oxygen species (ROS). researchgate.netresearchgate.net Oxidative stress occurs when there is an imbalance between the production of ROS and the body's ability to counteract their harmful effects, leading to cellular damage. nih.gov

In neuronal cell models, PPD has been shown to suppress the production of ROS induced by glutamate. researchgate.net This includes both cytosolic ROS and ROS generated within the mitochondria, which are major sites of cellular ROS production. researchgate.net In HT22 hippocampal cells subjected to corticosterone-induced stress, PPD treatment ameliorated the increase in key oxidative stress markers, including nitric oxide (NO) and malondialdehyde (MDA), a product of lipid peroxidation. researchgate.net The compound also decreased mitochondrial ROS and prevented the loss of mitochondrial membrane potential in these cells, further highlighting its protective role against oxidative damage. researchgate.net

Table 4: Effect of 20(S)-PPD on Oxidative Stress Markers

| Cell Model | Inducing Agent | Marker | Effect of PPD Treatment |

|---|---|---|---|

| PC12 Cells | Glutamate | Cytosolic ROS | Suppression. researchgate.net |

| PC12 Cells | Glutamate | Mitochondrial ROS | Suppression. researchgate.net |

| HT22 Cells | Corticosterone | Nitric Oxide (NO) | Decrease. researchgate.net |

| HT22 Cells | Corticosterone | Malondialdehyde (MDA) | Decrease. researchgate.net |

Pharmacodynamic Research in Preclinical Models (Animal Models)

The anti-tumor effects of protopanaxadiol compounds observed in cellular models have been substantiated by pharmacodynamic research in animal models. In a xenograft mouse model using HepG2 liver cancer cells, a derivative of 25-OH-PPD known as GS25 was shown to delay tumor growth. researchgate.net

Similarly, 20(S)-protopanaxadiol (aPPD) has been evaluated in castration-resistant prostate cancer models. mdpi.com When administered to mice bearing C4-2 human prostate cancer xenografts, aPPD alone resulted in a 53% suppression of tumor growth. mdpi.com The anti-tumor activity was further enhanced when aPPD was used in combination with calcitriol. mdpi.com The mechanism for this tumor inhibition involves the stimulation of apoptosis. mdpi.com

In another study, 20(S)-PPD was tested in a xenograft model using HEC-1A human endometrial cancer cells. nih.gov Subcutaneous injection of the compound resulted in significant inhibition of tumor growth compared to control animals, whose tumor volume increased substantially over the study period. nih.gov

Assessment of Bioavailability and Distribution in Animal Tissues

Pharmacokinetic studies in animal models have been conducted to assess the absorption, distribution, and bioavailability of protopanaxadiol compounds. A study on this compound (25-OH-PPD) in athymic mice with human pancreatic tumor xenografts found that the compound was rapidly absorbed and distributed into the plasma and all examined tissues, including the tumors. nih.gov The time to reach maximum concentration (tmax) was less than one hour, and the absolute oral bioavailability was noted to be relatively high compared to other ginsenosides. nih.gov

More extensive studies on 20(S)-protopanaxadiol (PPD) in rats and dogs revealed a relatively low absolute bioavailability, calculated at 28.5% in rats and 11.0% in dogs. frontiersin.orgfrontiersin.org This lower bioavailability is attributed to a substantial first-pass metabolism effect, even though oral absorption is nearly complete. frontiersin.orgfrontiersin.org PPD exhibited a very high plasma protein binding rate, averaging over 97%, indicating that it predominantly exists in a protein-bound state in the bloodstream after absorption. frontiersin.orgfrontiersin.org Despite the high binding rate, PPD was found to be distributed relatively evenly throughout the body, with no significant accumulation in specific tissues. frontiersin.orgfrontiersin.org

Table 5: Pharmacokinetic Parameters of Protopanaxadiols in Animal Models

| Compound | Animal Model | Absolute Bioavailability | Plasma Protein Binding | Key Distribution Findings |

|---|---|---|---|---|

| This compound (25-OH-PPD) | Athymic Mice | Relatively high | Not specified | Rapidly distributed to all tissues, including tumors. nih.gov |

| 20(S)-Protopanaxadiol (PPD) | Rats | 28.5% | >97% | Evenly distributed with no significant accumulation. frontiersin.orgfrontiersin.org |

Investigation of Pharmacological Effects in Animal Models

No information available.

Target Engagement Studies in Animal Models

No information available.

Preclinical Pharmacological Activities and Therapeutic Research Modalities Non Clinical

Anti-Cancer Research in Preclinical Models

25(R)-Hydroxyprotopanaxadiol has demonstrated notable anti-cancer properties in a range of preclinical settings, from laboratory cell cultures to animal models.

Laboratory studies have shown that 25(R)-Hydroxyprotopanaxadiol can inhibit the growth and induce programmed cell death (apoptosis) in a variety of human cancer cell lines. The compound has been reported to exert cytotoxic effects, with one study noting weak activity with IC50 values in the range of 10–70 µM across several cell lines, including those from breast, glioma, lung, pancreatic, and prostate cancers. thieme-connect.de

The compound and its closely related analogue, 20(R)-25-OCH3-PPD, were found to significantly inhibit the growth of human gastric cancer cells (BGC-823, SGC-7901, and MKN-28) and pancreatic cancer cells (HPAC and PANC-1). thieme-connect.denih.govsemanticscholar.org In studies on prostate cancer cell lines (LNCaP and PC3), 25-OH-PPD was observed to inhibit cell growth and proliferation, lead to G1 phase cell cycle arrest, and induce apoptosis. researchgate.net The mechanism of apoptosis induction involves the activation of key signaling proteins. Treatment with 25(R)-Hydroxyprotopanaxadiol and its derivatives has been shown to increase the expression of cleaved PARP and cleaved caspases, including caspase-3, -8, and -9, which are crucial executioners of the apoptotic process. researchgate.netmdpi.com Furthermore, some derivatives of 25-OH-PPD have been found to induce apoptosis by stimulating the production of reactive oxygen species (ROS) in cancer cells. nih.govmdpi.comresearchgate.net

Table 1: In vitro Anti-Cancer Effects of 25(R)-Hydroxyprotopanaxadiol on Various Cancer Cell Lines This table is interactive. You can sort and filter the data.

| Cancer Type | Cell Line(s) | Observed Effects | Citations |

|---|---|---|---|

| Prostate Cancer | LNCaP, PC3, DU145 | Inhibition of growth and proliferation; G1 cell cycle arrest; Induction of apoptosis. | researchgate.netmdpi.com |

| Breast Cancer | MCF-7, Bcap37, MDA-MB-231 | Inhibition of proliferation; Induction of apoptosis. | researchgate.netmdpi.com |

| Lung Cancer | A549, H460 | Inhibition of growth and proliferation. | biomedres.us |

| Gastric Cancer | BGC-823, SGC-7901, MKN-28 | Inhibition of cell growth; Induction of apoptosis. | thieme-connect.denih.govsemanticscholar.orgresearchgate.net |

| Colorectal Cancer | HCT-116, Lovo | Cytotoxic activity. | nih.gov |

| Pancreatic Cancer | HPAC, PANC-1 | Inhibition of cell growth. | thieme-connect.de |

| Glioma | U87 | Cytotoxic activity. | researchgate.net |

The anti-cancer potential of 25(R)-Hydroxyprotopanaxadiol has been further evaluated in animal models. In xenograft studies, where human cancer cells are implanted into immunodeficient mice, the compound has shown the ability to suppress tumor growth. For instance, in nude mice with PC3 human prostate cancer xenografts, 25(R)-Hydroxyprotopanaxadiol inhibited tumor growth. researchgate.netspandidos-publications.com Similar inhibitory effects on tumor growth were observed in xenograft models of human pancreatic cancer. thieme-connect.despandidos-publications.com

While much of the research has utilized xenograft models, which primarily assess the direct effect of a compound on tumor cells, syngeneic models are crucial for studying interactions with a competent immune system. crownbio.com In syngeneic models, tumor cells from a specific mouse strain are implanted into a genetically identical and immunocompetent mouse. crownbio.come-crt.org Although other ginsenosides (B1230088) have been tested in syngeneic systems, such as the use of ginsenoside Rg3 in a Lewis lung carcinoma model, specific studies detailing the efficacy of 25(R)-Hydroxyprotopanaxadiol in syngeneic animal models were not identified in the searched literature. spandidos-publications.com

The tumor microenvironment (TME) is a complex ecosystem of cells, blood vessels, and signaling molecules that surrounds a tumor and plays a critical role in its growth and spread. mdpi.comfrontiersin.org A key process within the TME is angiogenesis, the formation of new blood vessels, which is essential for supplying tumors with nutrients and oxygen. biomedres.us Several ginsenosides are known to possess anti-angiogenic properties. spandidos-publications.com For example, ginsenoside Rg3 has been reported to reduce the microvessel density in tumors by inhibiting the expression of factors like Vascular Endothelial Growth Factor (VEGF), Matrix Metalloproteinase-9 (MMP-9), and Hypoxia-Inducible Factor-1α (HIF-1α). biomedres.usalfachemic.com While these findings suggest a class effect for ginsenosides, specific preclinical studies focusing on the direct modulation of angiogenesis or other TME components by 25(R)-Hydroxyprotopanaxadiol are not extensively detailed in the available research.

Preclinical research indicates that ginsenosides may enhance the efficacy of conventional cancer therapies. This has been demonstrated with derivatives of 25(R)-Hydroxyprotopanaxadiol, suggesting potential chemo-sensitizing and radio-sensitizing capabilities. A closely related compound, 25-OCH3-PPD, showed potent anti-tumor effects when combined with radiation therapy. researchgate.netresearchgate.net In prostate cancer xenograft models, the combination of 25-OCH3-PPD with standard chemotherapeutic drugs such as taxotere or gemcitabine (B846) resulted in nearly complete tumor regression. researchgate.netresearchgate.net This synergistic effect is also seen with other ginsenosides; for example, ginsenoside Rh2 has been shown to enhance the effectiveness of cisplatin (B142131) and paclitaxel. spandidos-publications.com These findings suggest that the protopanaxadiol (B1677965) structure, including 25(R)-Hydroxyprotopanaxadiol, could potentially be used to sensitize cancer cells to chemotherapy and radiotherapy, thereby improving treatment outcomes. nih.gov

Anti-Inflammatory and Immunomodulatory Research

In addition to anti-cancer effects, ginsenosides as a class are recognized for their anti-inflammatory and immunomodulatory activities. researchgate.net These compounds can influence the body's inflammatory pathways and immune responses.